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Compound of Interest

Compound Name: Cernuine

Cat. No.: B1211191 Get Quote

Introduction

Cernuine, a prominent member of the Lycopodium alkaloids, is a tetracyclic natural product

isolated from various species of the Lycopodiaceae family, notably Lycopodium cernuum. With

a molecular formula of C₁₆H₂₆N₂O, its unique bridged ring system has intrigued natural product

chemists for decades. The structural elucidation and ongoing research into cernuine and its

analogues are crucial for understanding their biosynthetic pathways and exploring their

potential pharmacological activities. This document provides detailed application notes and

experimental protocols for the comprehensive spectroscopic analysis of cernuine, focusing on

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques.

These methodologies are essential for the verification of the compound's identity, purity

assessment, and further structural studies.

Spectroscopic Data of Cernuine
The following tables summarize the key spectroscopic data for cernuine based on available

literature.

Nuclear Magnetic Resonance (NMR) Data
¹H NMR Spectroscopic Data of Cernuine
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Chemical Shift (δ)
(ppm)

Multiplicity Number of Protons
Assignment
(Tentative)

5.47 Quartet 1H H-α to N or O

2.90 - 3.70 Complex Multiplet 3H
Protons adjacent to

nitrogen

2.20 - 2.45 Multiplet 2H CH₂ adjacent to C=O

0.86 Doublet 3H Methyl group

Note: ¹H NMR data has been converted from the historical τ scale to the modern δ (ppm) scale.

A complete, modern high-resolution ¹H NMR spectrum with detailed coupling constants is not

readily available in the public domain.

¹³C NMR Spectroscopic Data of Cernuine

A complete, assigned ¹³C NMR dataset for cernuine is not readily available in the reviewed

scientific literature. The acquisition of a ¹³C NMR spectrum would be a critical step in the

comprehensive structural analysis of this alkaloid.

Infrared (IR) Spectroscopy Data
Key IR Absorption Bands of Cernuine

Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

1640 Strong C=O stretching (lactam)[1]

1410 Medium >N-CO-CH₂- group vibration[1]

Mass Spectrometry (MS) Data
Mass Spectrometric Data of Cernuine
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m/z Ion Type

262 [M]⁺ (Molecular Ion)

248 [M]⁺ (as reported in some sources)

Note: The molecular weight of cernuine (C₁₆H₂₆N₂O) is 262.39 g/mol . Early mass

spectrometry data reported a molecular weight of 248, which may correspond to a related

compound or a fragmentation product.

Experimental Protocols
The following are detailed protocols for the spectroscopic analysis of cernuine. These are

generalized procedures that should be optimized based on the specific instrumentation and

sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of

cernuine.

Materials:

Cernuine sample (5-10 mg)

Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD)

NMR tubes (5 mm)

Pipettes and vials

NMR spectrometer (400 MHz or higher recommended)

Protocol for ¹H and ¹³C NMR:

Sample Preparation:

Accurately weigh 5-10 mg of the purified cernuine sample into a clean, dry vial.
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Dissolve the sample in approximately 0.6 mL of deuterated solvent (e.g., CDCl₃).

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if

necessary.

Transfer the solution to a 5 mm NMR tube using a pipette.

Instrument Setup and Data Acquisition:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds,

relaxation delay of 1-5 seconds, and 16-64 scans.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds,

relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good

signal-to-noise ratio (may range from hundreds to thousands of scans depending on

sample concentration and instrument sensitivity).

2D NMR Experiments (for complete structural assignment):

Perform COSY (Correlation Spectroscopy) to establish ¹H-¹H spin systems.

Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded

¹H and ¹³C atoms.
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Perform HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3

bond) correlations between ¹H and ¹³C atoms, which is crucial for connecting spin

systems and identifying quaternary carbons.

Data Processing and Analysis:

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

Phase and baseline correct the spectra.

Reference the spectra to the residual solvent peak (e.g., CDCl₃ at δH 7.26 ppm and δC

77.16 ppm).

Integrate the signals in the ¹H NMR spectrum.

Analyze the chemical shifts, multiplicities, coupling constants, and correlations from all

spectra to assign the structure of cernuine.

Infrared (IR) Spectroscopy
Objective: To identify the key functional groups present in cernuine.

Materials:

Cernuine sample (1-2 mg)

Potassium bromide (KBr), spectroscopic grade

Mortar and pestle

Pellet press

FTIR spectrometer

Protocol (KBr Pellet Method):

Sample Preparation:
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Place approximately 1-2 mg of the cernuine sample and 100-200 mg of dry KBr powder

into an agate mortar.

Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained.

Transfer a portion of the powder into the pellet press die.

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or

translucent KBr pellet.

Data Acquisition:

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Acquire a background spectrum of the empty sample compartment.

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Analysis:

Identify the characteristic absorption bands and their corresponding wavenumbers.

Correlate the observed bands with known functional group frequencies to confirm the

presence of groups such as C=O (lactam) and C-N bonds.[1]

Mass Spectrometry (MS)
Objective: To determine the molecular weight and obtain information about the fragmentation

pattern of cernuine.

Materials:

Cernuine sample (0.1-1 mg)

Methanol or acetonitrile (HPLC grade)

Vials and syringes
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Mass spectrometer (e.g., ESI-QTOF, GC-MS)

Protocol (Electrospray Ionization - ESI-MS):

Sample Preparation:

Prepare a dilute solution of the cernuine sample (approximately 10-100 µg/mL) in a

suitable solvent like methanol or acetonitrile.

Data Acquisition:

Infuse the sample solution directly into the ESI source of the mass spectrometer at a low

flow rate (e.g., 5-10 µL/min).

Acquire the mass spectrum in positive ion mode.

Typical ESI source parameters should be optimized for the compound (e.g., capillary

voltage, nebulizer gas pressure, drying gas flow rate, and temperature).

Acquire data over a suitable m/z range (e.g., 100-500).

For high-resolution mass spectrometry (HRMS), use an appropriate instrument (e.g., TOF

or Orbitrap) to obtain an accurate mass measurement of the molecular ion, which allows

for the determination of the molecular formula.

Data Analysis:

Identify the peak corresponding to the molecular ion ([M+H]⁺ or [M]⁺).

Determine the molecular weight of cernuine.

If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to gain further

structural insights.

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of cernuine.
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Caption: Workflow for the spectroscopic analysis of cernuine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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